

Material Safety Data Sheet (MSDS) for 3-Bromo-5-iodopyridin-2-amine

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Compound of Interest

Compound Name: 3-Bromo-5-iodopyridin-2-amine

Cat. No.: B1287851

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Application Notes and Protocols for 3-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a versatile halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery.^[1] Its unique substitution pattern, featuring bromine and iodine atoms at positions 3 and 5 respectively, alongside an amino group at position 2, offers multiple reactive sites for a variety of cross-coupling reactions. This trifunctional scaffold allows for the strategic and regioselective introduction of diverse chemical moieties, making it an invaluable intermediate in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors for targeted cancer therapy.^{[2][3]}

Material Safety Data Sheet (MSDS) Summary

A comprehensive understanding of the safety and handling requirements for **3-Bromo-5-iodopyridin-2-amine** is paramount for its safe utilization in a laboratory setting. The following tables summarize its key physical, chemical, and safety data.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BrIN ₂	[4]
Molecular Weight	298.91 g/mol	[4]
Appearance	White to pale yellow crystalline powder	[4]
Melting Point	112-113 °C	[4]
CAS Number	381233-96-1	[4]
Solubility	Soluble in organic solvents such as DMF and DMSO.	

Hazard Identification and Safety Precautions

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statement	Reference
Acute Toxicity, Oral (Category 4)	GHS07	Danger	H302: Harmful if swallowed.	P264, P270, P301+P312, P330, P501	[4]
Skin Corrosion/Irritation (Category 2)	GHS07	Danger	H315: Causes skin irritation.	P264, P280, P302+P352, P332+P313, P362	[4]
Serious Eye Damage/Eye Irritation (Category 1)	GHS05	Danger	H318: Causes serious eye damage.	P280, P305+P351+P338, P310	[4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	GHS07	Danger	H335: May cause respiratory irritation.	P261, P271, P304+P340, P312, P403+P233, P405	[4]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Use in a well-ventilated area, preferably in a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Applications in Drug Discovery

The unique structural features of **3-Bromo-5-iodopyridin-2-amine** make it a privileged scaffold for the synthesis of kinase inhibitors. The bromine and iodine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Key Synthetic Reactions and Protocols

The following sections provide detailed protocols for the most common and synthetically useful reactions involving **3-Bromo-5-iodopyridin-2-amine**.

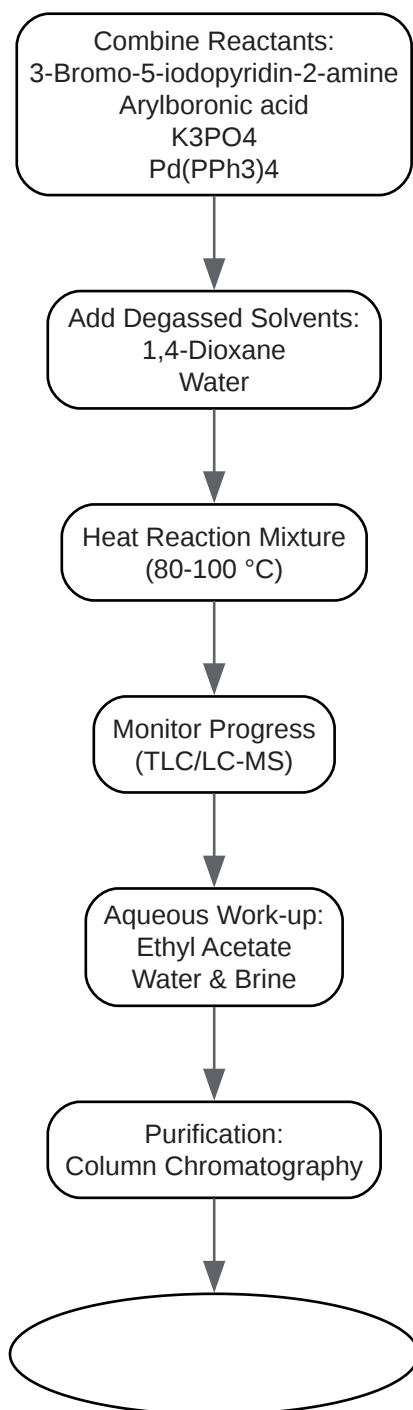
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of **3-Bromo-5-iodopyridin-2-amine**, it is typically used to introduce aryl or heteroaryl substituents at the 5-position (iodine) or 3-position (bromine), with the iodine being more reactive.

Protocol: Suzuki-Miyaura Coupling of **3-Bromo-5-iodopyridin-2-amine** with an Arylboronic Acid^[5]

- Materials:
 - **3-Bromo-5-iodopyridin-2-amine** (1.0 equiv)
 - Arylboronic acid (1.2 equiv)
 - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
 - Potassium phosphate (K₃PO₄) (2.0 equiv)
 - 1,4-Dioxane (degassed)
 - Water (degassed)
 - Round-bottom flask
 - Magnetic stirrer

- Heating mantle or oil bath
- Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - To a dry round-bottom flask, add **3-Bromo-5-iodopyridin-2-amine**, the arylboronic acid, and potassium phosphate.
 - Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$.
 - Evacuate and backfill the flask with an inert gas three times.
 - Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
 - Stir the reaction mixture at 80-100 °C under the inert atmosphere.
 - Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling



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Suzuki-Miyaura Coupling Workflow

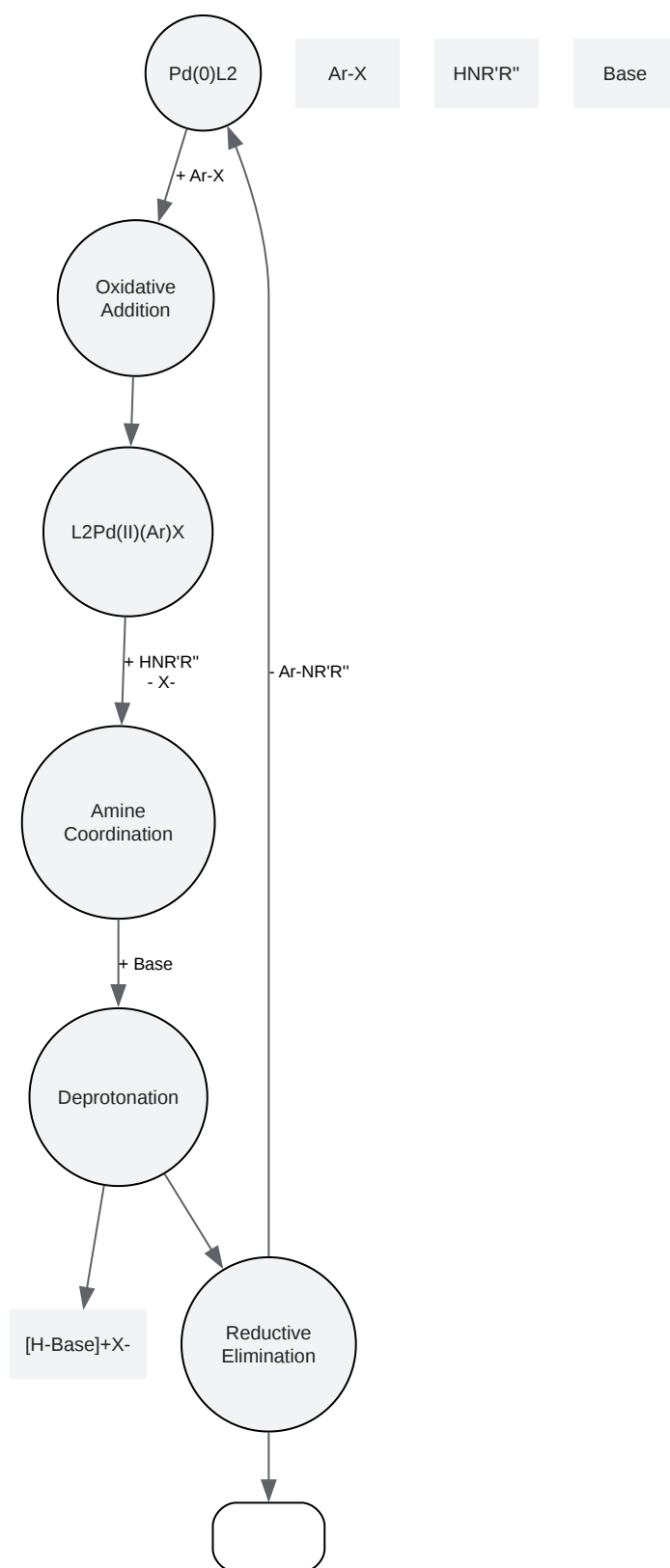
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

Protocol: Buchwald-Hartwig Amination of **3-Bromo-5-iodopyridin-2-amine** with a Secondary Amine[6]

- Materials:
 - **3-Bromo-5-iodopyridin-2-amine** (1.0 equiv)
 - Secondary amine (1.2 equiv)
 - Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
 - 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.08 equiv)
 - Sodium tert-butoxide (NaOtBu) (1.4 equiv)
 - Toluene or 1,4-Dioxane (anhydrous)
 - Schlenk tube or sealed vial
 - Magnetic stirrer
 - Heating block or oil bath
 - Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - In a glovebox or under an inert atmosphere, add **3-Bromo-5-iodopyridin-2-amine**, the secondary amine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand to a Schlenk tube.
 - Add anhydrous toluene or dioxane.
 - Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
 - Monitor the reaction progress by TLC or LC-MS.
 - After completion, cool the reaction to room temperature.

- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination



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Buchwald-Hartwig Catalytic Cycle

The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines.

Protocol: Sonogashira Coupling of **3-Bromo-5-iodopyridin-2-amine** with a Terminal Alkyne[7]

- Materials:
 - **3-Bromo-5-iodopyridin-2-amine** (1.0 equiv)
 - Terminal alkyne (1.2 equiv)
 - Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)
 - Triphenylphosphine (PPh₃) (0.05 equiv)
 - Copper(I) iodide (CuI) (0.05 equiv)
 - Triethylamine (Et₃N) or another suitable base
 - DMF or other suitable solvent
 - Schlenk flask
 - Magnetic stirrer
 - Heating mantle or oil bath
 - Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - To a Schlenk flask under an inert atmosphere, add **3-Bromo-5-iodopyridin-2-amine**, the palladium catalyst, the phosphine ligand, and CuI.
 - Add the solvent and the base.
 - Stir the mixture for a few minutes, then add the terminal alkyne.

- Heat the reaction mixture to 80-100 °C.
- Monitor the reaction by TLC or LC-MS.
- Once the starting material is consumed, cool the reaction to room temperature.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography.

Application in Kinase Inhibitor Synthesis

Derivatives of **3-Bromo-5-iodopyridin-2-amine** have shown significant promise as scaffolds for the development of inhibitors for various protein kinases implicated in cancer.

Table of Bioactive Molecules Derived from Related Scaffolds and their Kinase Inhibitory Activity:

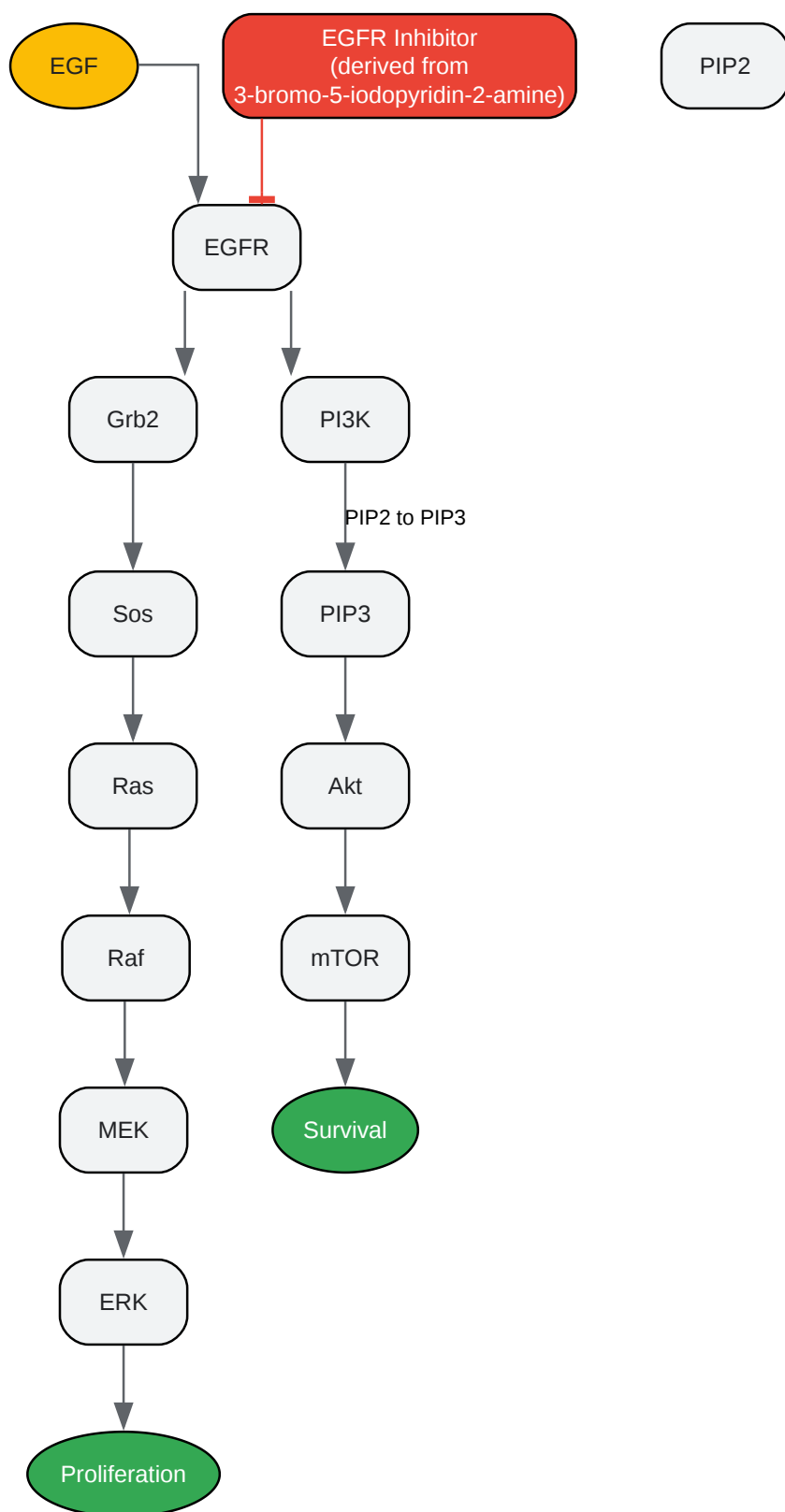
Scaffold/Compound	Target Kinase	IC ₅₀ /Activity	Reference
Pyrido[2,3-d]pyrimidine derivative	c-Src	< 10 nM	[8]
Pyrido[2,3-d]pyrimidine derivative	PDGFr	31 nM	[9]
Pyridothieno[3,2-d]pyrimidin-4-amine	EGFR	36.7 nM	[10]
1H-pyrazolo[3,4-d]pyrimidine derivative (WY29)	PLK4	27 nM	[11]
3-aminoimidazo[1,2- α]pyridine derivative	HT-29 cells	4.15 μ M	[12]
Pyrido[2,3-d]pyrimidine derivative (Compound 4)	PIM-1	11.4 nM	[13]

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by inhibitors derived from 2-aminopyridine scaffolds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[14][15] Dysregulation of this pathway is a hallmark of many cancers.[5]

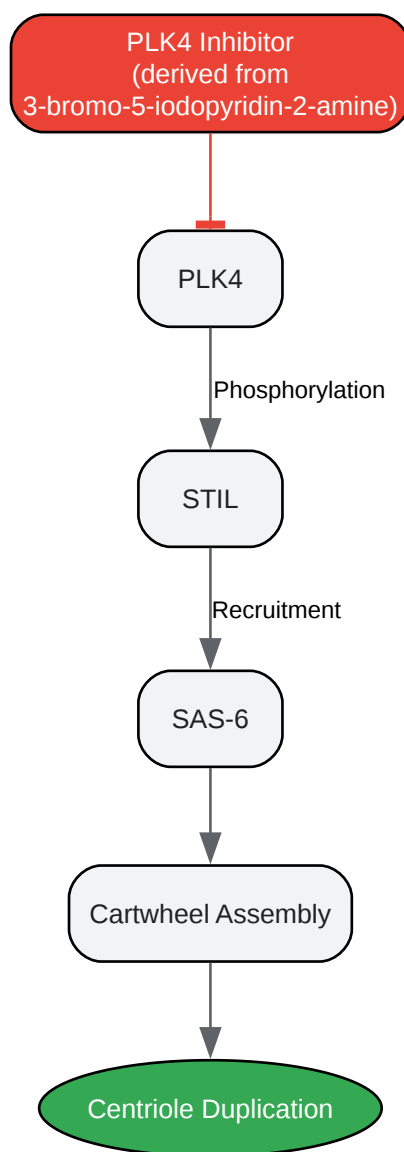


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EGFR Signaling Pathway Inhibition

PLK4 and Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[16][17] It initiates the formation of new centrioles by phosphorylating key substrates like STIL, which then recruits SAS-6 to form the cartwheel structure of the nascent centriole.[18][19] Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells, making it an attractive therapeutic target.[16]

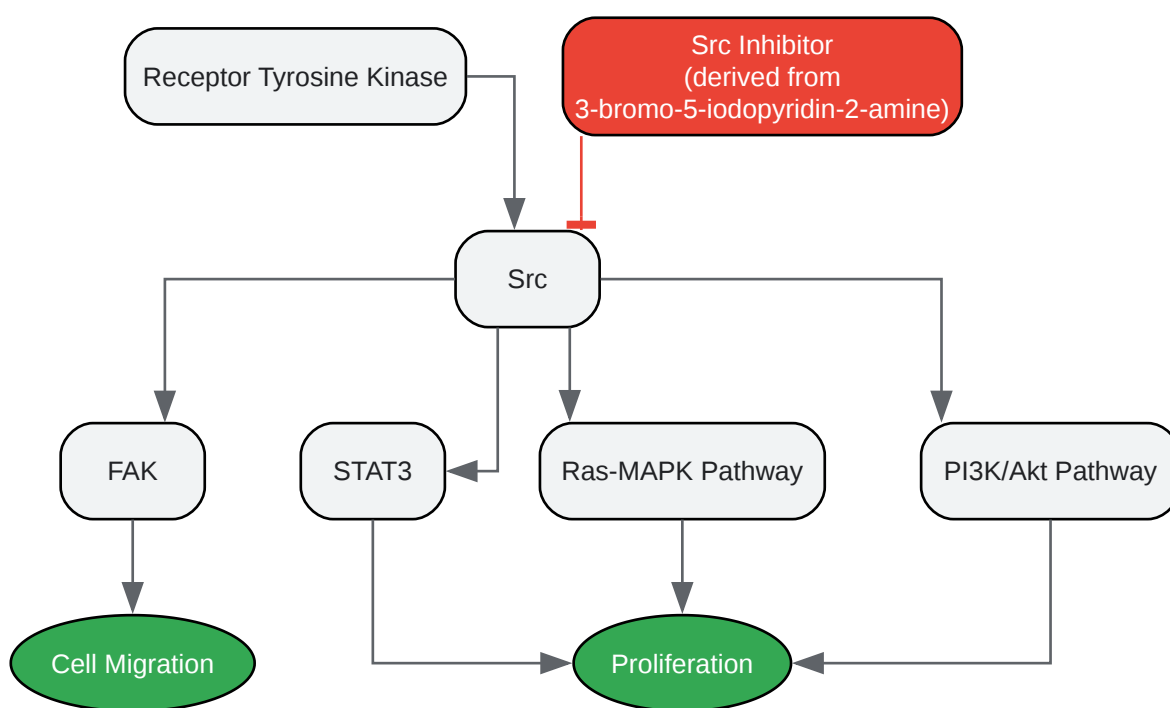


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PLK4 in Centriole Duplication

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[20] It is often hyperactivated in various cancers, contributing to tumor progression and metastasis.[20]

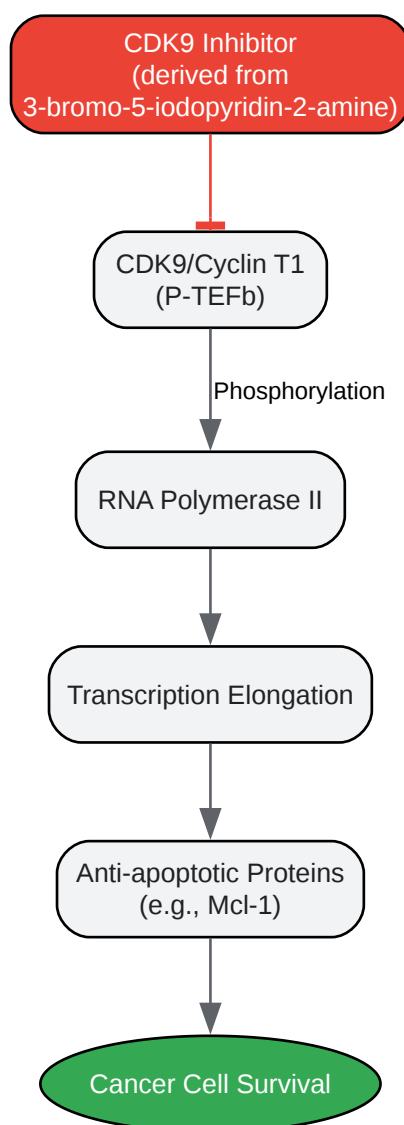


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Src Kinase Signaling Pathway

CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[21] It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive transcription of many genes, including those encoding anti-apoptotic proteins that are crucial for cancer cell survival.[22]



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CDK9 in Transcriptional Regulation

Conclusion

3-Bromo-5-iodopyridin-2-amine is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted pyridines, which are key pharmacophores in many kinase inhibitors. The detailed protocols and an understanding of the targeted signaling pathways provided in these application notes are intended to facilitate its use in drug discovery and medicinal chemistry research. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

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